1-(2-Chloroethoxy)-3-nitrobenzene
Overview
Description
1-(2-Chloroethoxy)-3-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chloroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1-(2-chloroethoxy)benzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethoxy)-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, base catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-(2-Aminoethoxy)-3-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones.
Scientific Research Applications
1-(2-Chloroethoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: The compound is used in studies involving the modification of biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-chloroethoxy)-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloroethoxy group can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems.
Comparison with Similar Compounds
- 2-(2-Chloroethoxy)ethanol
- 2-Chloroethanol
- 2-Ethoxyethanol
Comparison: 1-(2-Chloroethoxy)-3-nitrobenzene is unique due to the presence of both a nitro group and a chloroethoxy group on the benzene ring
Properties
IUPAC Name |
1-(2-chloroethoxy)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNHTVVNRCRLQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401749 | |
Record name | 1-(2-chloroethoxy)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87291-34-7 | |
Record name | 1-(2-chloroethoxy)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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